![molecular formula C15H9F3S2 B14315685 5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene CAS No. 106936-15-6](/img/structure/B14315685.png)
5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bithiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-(Trifluoromethyl)phenylboronic acid and 5-bromo-2,2’-bithiophene.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the phenyl ring less reactive towards electrophilic aromatic substitution.
Oxidation: The bithiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization of amino-functionalized surfaces.
Trifluoromethylbenzene: A simpler analog with similar electronic properties but lacking the bithiophene moiety.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is unique due to the combination of the trifluoromethyl group and the bithiophene structure. This combination imparts distinct electronic properties, making it highly valuable in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
106936-15-6 |
|---|---|
Molekularformel |
C15H9F3S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C15H9F3S2/c16-15(17,18)11-4-1-3-10(9-11)12-6-7-14(20-12)13-5-2-8-19-13/h1-9H |
InChI-Schlüssel |
WRQFKFBGLILEBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
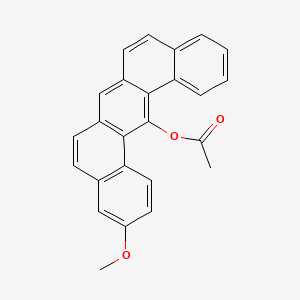
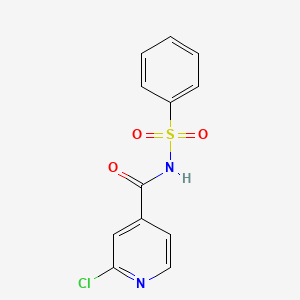

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
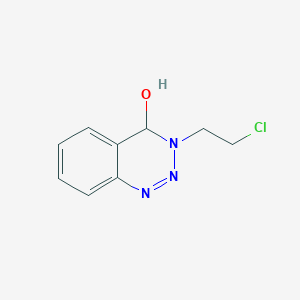
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
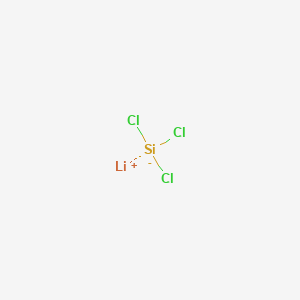
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
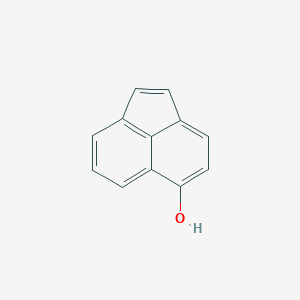
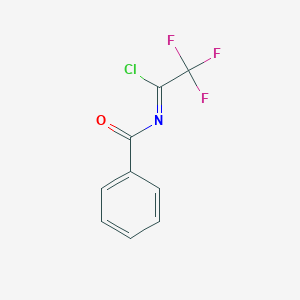
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

